molecular formula C20H22N2O3 B2417601 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-89-9

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide

Cat. No.: B2417601
CAS No.: 689264-89-9
M. Wt: 338.407
InChI Key: QYZUPHAFRPMUHH-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Properties

  • A study by Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide compounds, including 2,4-dimethoxy analogs. These compounds, particularly 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide, were found to have significant potential as antipsychotic agents, displaying potent in vitro and in vivo properties, with indications of lower tendencies to induce extrapyramidal side effects (Högberg et al., 1990).

Metal Complex Formation

  • Black et al. (1984) reported on the formation of macrocyclic metal complexes using derivatives of dimethoxy methylindole, showcasing the chemical's potential in complex metal template reactions (Black et al., 1984).

CNS Dopamine D2 Receptors Ligands

  • Bishop et al. (1991) synthesized various 2,3-dimethoxy-substituted benzamides, investigating their role as high-affinity ligands for CNS dopamine D2 receptors. This research highlights the compound's relevance in studying dopamine-mediated responses and potential applications in positron emission tomography (PET) studies (Bishop et al., 1991).

Sigma-2 Receptor Probes

  • Research by Xu et al. (2005) involved developing benzamide analogs as sigma-2 receptor probes, useful for studying receptor binding in vitro. This area of research emphasizes the application of 2,4-dimethoxy analogs in neuropharmacological studies (Xu et al., 2005).

Antitubercular Activity

  • Nimbalkar et al. (2018) investigated benzamide compounds, including those with dimethoxy substitution, for their potential anti-tubercular activity. This research underscores the compound's utility in the development of novel therapeutics for tuberculosis (Nimbalkar et al., 2018).

Antioxidant and Antibacterial Properties

  • Yakan et al. (2020) synthesized novel 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides to explore their antioxidant and antibacterial activities. This study highlights the potential for these compounds in medicinal chemistry and drug development (Yakan et al., 2020).

Antibacterial Agents

  • Vinaya et al. (2008) synthesized novel benzamide derivatives, including 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide, to determine their antibacterial activities. This study contributes to the understanding of structure-activity relationships in developing effective antibacterial agents (Vinaya et al., 2008).

Imaging Solid Tumors with PET

  • Tu et al. (2007) focused on synthesizing fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. This research demonstrates the potential of 2,4-dimethoxy analogs in oncological diagnostics (Tu et al., 2007).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-12-15-6-4-5-7-18(15)22(14)11-10-21-20(23)17-9-8-16(24-2)13-19(17)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUPHAFRPMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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